N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-13-9-5-11(6-10-13)17(23)22-19-21-16-14(3-2-4-15(16)26-19)18(24)20-12-7-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJDWIDAWAFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group can be attached through an amide coupling reaction using a methoxybenzoic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The most structurally analogous compound identified is N-(2-chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955753-21-6). Both compounds share the benzothiazole core and 4-methoxybenzamido group but differ in the substituent at the carboxamide position:
- Target compound : Cyclopropyl group.
- CAS 955753-21-6 : (2-Chlorophenyl)methyl group.
Physicochemical Properties
Key differences in properties are summarized below:
Substituent Effects
- Lipophilicity : The (2-chlorophenyl)methyl group in CAS 955753-21-6 increases lipophilicity (higher XlogP) compared to the cyclopropyl group in the target compound. This suggests the target may exhibit improved aqueous solubility and bioavailability .
- Synthetic Complexity : The (2-chlorophenyl)methyl group introduces a chlorine atom, which may complicate synthesis due to handling halogenated intermediates.
Broader Structural Context
Other benzothiazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (), feature triazole rings instead of benzothiazole cores. These compounds exhibit distinct electronic profiles (e.g., C=S stretching at 1243–1258 cm⁻¹ in IR) and tautomeric behavior, highlighting the benzothiazole scaffold’s unique rigidity and stability .
Biological Activity
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a synthetic compound that falls within the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopropyl Group : Known for its unique strain and reactivity.
- Benzamide Moiety : Imparts significant biological activity, particularly in inhibiting various enzymes.
- Benzothiazole Core : Associated with diverse pharmacological effects, including anticancer properties.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of similar benzothiazole derivatives against different cancer cell lines:
Case Study : A study on benzothiazole derivatives showed that compound 18e activated procaspase-3 and exhibited IC50 values ranging from 0.24 to 0.92 µM against multiple cancer cell lines, indicating strong anticancer potential .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. The following table highlights the minimum inhibitory concentration (MIC) values against various bacterial strains:
Case Study : A derivative of benzothiazole demonstrated selective antibacterial activity against Gram-positive strains such as E. faecalis and S. aureus with MIC values indicating effective inhibition at low concentrations .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The benzamide group can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of procaspase pathways leads to programmed cell death in cancer cells.
- Antibacterial Mechanisms : Interaction with bacterial cell membranes or inhibition of critical metabolic pathways.
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<95% purity threshold) .
- TLC validation : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% theoretical) .
How can researchers reconcile conflicting biological activity data across studies?
Advanced Research Focus
Contradictions may stem from assay variability or compound instability. Mitigation strategies include:
- Dose-response validation : Repeat assays with freshly prepared solutions to exclude degradation artifacts .
- Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if enzymatic assays show variability .
- Meta-analysis : Compare results with structurally validated analogs (e.g., N-(2-chlorophenyl)methyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
